molecular formula C16H11Cl2NO B7577709 (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol

(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol

Cat. No. B7577709
M. Wt: 304.2 g/mol
InChI Key: IHRDMNLYRJVICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol, also known as DICQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DICQ is a member of the isoquinoline family, which is known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have various biochemical and physiological effects in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to have anti-inflammatory and anti-viral activities, which can be beneficial for the treatment of various diseases. In addition, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have neuroprotective effects, which can be useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has several advantages and limitations for lab experiments. One advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Another advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has a wide range of potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, one limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the human body.

Future Directions

There are several future directions for research on (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to study its effects in vivo, which can provide more information on its potential use as a drug candidate. Additionally, further studies can be conducted to optimize the synthesis method of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol and to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol involves the reaction of 2,4-dichlorobenzaldehyde with isoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, resulting in the formation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. The yield of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In biochemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been studied for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.

properties

IUPAC Name

(2,4-dichlorophenyl)-isoquinolin-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9,16,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRDMNLYRJVICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol

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